![molecular formula C12H20N2O B1602800 N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine CAS No. 884507-33-9](/img/structure/B1602800.png)
N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine
Overview
Description
“2-[2-(Dimethylamino)ethoxy]ethanol” is a compound with the linear formula (CH3)2NCH2CH2OCH2CH2OH . It has a molecular weight of 133.19 .
Molecular Structure Analysis
The compound has a linear structure with a dimethylamino group attached to an ethoxyethanol group .Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of n20/D 1.442 (lit.) . It has a boiling point of 95 °C/15 mmHg (lit.) and a density of 0.954 g/mL at 25 °C (lit.) .Scientific Research Applications
Comprehensive Analysis of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine Applications
Synthesis of Biologically Active Molecules: This compound is involved in the synthesis of various biologically active molecules, including calmodulin kinase II inhibitors and cholinesterase inhibitors, which are crucial in medical research for treating diseases .
Catalyst in Polyurethane Foam Production: It serves as a blowing catalyst for low-density polyurethane foams, which are used extensively in packaging and insulation materials .
Surfactant and Corrosion Inhibitor: The compound is used in surfactants that have been evaluated as corrosion inhibitors, providing protection against corrosion in various industrial applications .
Biocide Applications: Due to its cationic nature when used in surfactants, it may also function as a biocide, which is important for controlling harmful organisms in various environments .
Pharmaceutical Formulations: It has been described in pharmaceutical formulations, particularly crystalline forms of certain acrylamide derivatives, which are significant in drug development and therapeutic applications .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of active pharmaceutical ingredients , suggesting that it may interact with various biological targets depending on the specific drug it is used to produce.
Mode of Action
As a tertiary amine, it may act as a weak base . It could potentially interact with its targets through hydrogen bonding or ionic interactions, given its polar nature and the presence of the dimethylamino and ethoxy groups.
Biochemical Pathways
It’s worth noting that the compound can be synthesized from dimethylamine and ethylene oxide , which are involved in various biochemical pathways.
Pharmacokinetics
Given its polar nature and relatively low molecular weight (13319 g/mol ), it could potentially be well-absorbed and distributed in the body. Its metabolism and excretion would likely involve enzymatic transformations and renal elimination, respectively, but this would need to be confirmed through pharmacokinetic studies.
Result of Action
As a chemical intermediate, its primary role is likely in the synthesis of other compounds, including active pharmaceutical ingredients . The resulting effects would therefore depend on the specific compounds it is used to produce.
Action Environment
The action, efficacy, and stability of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine could potentially be influenced by various environmental factors. For instance, its stability might be affected by temperature, pH, and the presence of oxidizing agents or acids . Its efficacy could also be influenced by the specific biological environment in which it is active, including the presence of other molecules, pH, and temperature.
properties
IUPAC Name |
N,N-dimethyl-2-[2-(methylaminomethyl)phenoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-13-10-11-6-4-5-7-12(11)15-9-8-14(2)3/h4-7,13H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBYXCTXAOHVPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594611 | |
Record name | N,N-Dimethyl-2-{2-[(methylamino)methyl]phenoxy}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine | |
CAS RN |
884507-33-9 | |
Record name | 2-[2-(Dimethylamino)ethoxy]-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884507-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-2-{2-[(methylamino)methyl]phenoxy}ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.